molecular formula C11H7ClN4 B11873454 1-(2-chloropyrimidin-4-yl)-1H-benzo[d]imidazole

1-(2-chloropyrimidin-4-yl)-1H-benzo[d]imidazole

Cat. No.: B11873454
M. Wt: 230.65 g/mol
InChI Key: RKRQWLLXLIVAMK-UHFFFAOYSA-N
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Description

1-(2-Chloropyrimidin-4-yl)-1H-benzo[d]imidazole is a heterocyclic compound that combines the structural features of pyrimidine and benzimidazole. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both pyrimidine and benzimidazole moieties endows it with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloropyrimidin-4-yl)-1H-benzo[d]imidazole typically involves the reaction of 2-chloropyrimidine with benzimidazole under specific conditions. One common method includes:

    Reagents: 2-chloropyrimidine, benzimidazole, and a suitable base such as potassium carbonate.

    Conditions: The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (100-150°C) for several hours.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloropyrimidin-4-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The benzimidazole moiety can participate in redox reactions, altering its electronic properties.

    Cyclization Reactions: The compound can form additional rings through cyclization reactions, leading to more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include substituted pyrimidines.

    Oxidation Products: Oxidized forms of benzimidazole.

    Cyclized Products: More complex heterocyclic compounds.

Scientific Research Applications

1-(2-Chloropyrimidin-4-yl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an anticancer, antiviral, and antimicrobial agent.

    Biology: Used in studies involving enzyme inhibition and receptor binding.

    Material Science: Investigated for its electronic properties and potential use in organic semiconductors.

    Industry: Utilized in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-chloropyrimidin-4-yl)-1H-benzo[d]imidazole depends on its application:

    Medicinal Chemistry: It may inhibit specific enzymes or receptors, disrupting biological pathways critical for disease progression.

    Biology: It can bind to DNA or proteins, affecting their function and leading to therapeutic effects.

Comparison with Similar Compounds

    2-Chloropyrimidine: Shares the pyrimidine moiety but lacks the benzimidazole structure.

    Benzimidazole: Contains the benzimidazole moiety but lacks the pyrimidine structure.

    1-(2-Chloropyrimidin-4-yl)-1H-imidazole: Similar structure but with an imidazole ring instead of benzimidazole.

Uniqueness: 1-(2-Chloropyrimidin-4-yl)-1H-benzo[d]imidazole is unique due to the combination of pyrimidine and benzimidazole moieties, providing a distinct set of chemical and biological properties not found in its individual components.

This compound’s versatility and potential make it a valuable subject of study in various scientific fields

Properties

Molecular Formula

C11H7ClN4

Molecular Weight

230.65 g/mol

IUPAC Name

1-(2-chloropyrimidin-4-yl)benzimidazole

InChI

InChI=1S/C11H7ClN4/c12-11-13-6-5-10(15-11)16-7-14-8-3-1-2-4-9(8)16/h1-7H

InChI Key

RKRQWLLXLIVAMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=NC(=NC=C3)Cl

Origin of Product

United States

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